molecular formula C11H19NO4 B2605878 (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid CAS No. 1260588-00-8

(R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Cat. No.: B2605878
CAS No.: 1260588-00-8
M. Wt: 229.276
InChI Key: VGEUFFPHZNVSKU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a cyclopropyl ring, and a propanoic acid moiety. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclopropyl and propanoic acid functionalities. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . These systems offer advantages in terms of reaction control, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA or HCl in an organic solvent.

    Substitution: Various electrophiles in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Deprotection: Free amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives of the cyclopropyl ring or propanoic acid moiety.

    Reduction: Reduced derivatives of the cyclopropyl ring or propanoic acid moiety.

Scientific Research Applications

®-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid primarily involves the reactivity of the Boc-protected amino group. The Boc group provides steric protection, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The cyclopropyl ring and propanoic acid moiety also contribute to the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    ®-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl ring instead of a cyclopropyl ring.

    ®-3-((tert-butoxycarbonyl)amino)-3-methylpropanoic acid: Similar structure but with a methyl group instead of a cyclopropyl ring.

Uniqueness

®-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

(3R)-3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEUFFPHZNVSKU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260588-00-8
Record name (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.